molecular formula C22H28FN3O3 B1675904 Mafoprazine CAS No. 80428-29-1

Mafoprazine

Cat. No. B1675904
CAS RN: 80428-29-1
M. Wt: 401.5 g/mol
InChI Key: PHOCQBYGUQPMIB-UHFFFAOYSA-N
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Description

Mafoprazine is an antipsychotic of the phenylpiperazine class which is used in veterinary medicine . It is a new drug for the prevention of aggressive behavior .


Synthesis Analysis

This compound is a phenylpiperazine derivative . The rank order of affinity of this compound for neuronal receptors was D2 greater than or equal to alpha 1 greater than S2 greater than alpha 2 much greater than D1 greater than beta greater than mACh .


Molecular Structure Analysis

The molecular formula of this compound is C22H28FN3O3 . The molecular weight is 401.47 g/mol . The IUPAC name is N - [4- [3- [4- (2-fluorophenyl)piperazin-1-yl]propoxy]-3-methoxyphenyl]acetamide .


Chemical Reactions Analysis

This compound significantly increased dopamine metabolites in the corpus striatum and nucleus accumbens, although to lesser extents as compared with azaperone and chlorpromazine .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 497.6 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 9, and rotatable bond count of 8 . Its exact mass and monoisotopic mass are 497.19958508 g/mol . The topological polar surface area is 117 Ų .

Scientific Research Applications

Behavioral Pharmacology

Mafoprazine, a phenylpiperazine derivative, has been studied for its potential in the prevention of aggressive behavior. Behavioral pharmacological studies have compared it with azaperone, revealing effects such as decreased spontaneous motor activity, inhibition of aggressive behavior, and tranquilizing effects on animals. Its psychotropic effect is similar to azaperone but with a weaker action on the extrapyramidal system, suggesting its use as an aggression-inhibiting drug (Yamamura, Nakagawa, Kinoshita, Ochiai, & Ishida, 1988).

Neurochemical Study

This compound's mechanism of action was explored through neurochemical studies in rats. It showed high affinity for neuronal receptors, particularly D2 and alpha 1 receptors, suggesting its antipsychotic action primarily through D2 receptor blocking activity and alpha-adrenergic activity. This indicates its potential use in psychiatric treatments (Fukuchi, Kawashima, Matsuoka, & Ishida, 1988).

Effects on the Dopaminergic System

Another study focused on the effects of this compound on the central dopaminergic system. It was found to reduce various drug-induced behaviors and showed a selective postsynaptic dopamine D2-receptor blocking action, suggesting its use in managing conditions like schizophrenia (Yamamura, Nakagawa, Maeda, Kinoshita, & Ishida, 1989).

Mechanism of Action

Target of Action

Mafoprazine, a phenylpiperazine derivative, primarily targets neuronal receptors. The rank order of affinity of this compound for these receptors is D2 ≥ α1 > S2 > α2 >> D1 > β > mACh . The D2 receptor selectivity of this compound is higher than that of chlorpromazine, azaperone, and haloperidol .

Mode of Action

This compound interacts with its targets, primarily the D2 receptors, by blocking their activity . It also exhibits α-adrenergic activity, which includes α1 receptor blocking activity and α2 receptor stimulating activity .

Biochemical Pathways

This compound’s interaction with D2 receptors inhibits dopamine-stimulated adenylate cyclase . This interaction significantly increases dopamine metabolites in the corpus striatum and nucleus accumbens .

Pharmacokinetics

The compound’s affinity for d2 receptors and its impact on dopamine metabolites suggest that it may have significant bioavailability in the brain .

Result of Action

The blocking of D2 receptors and the stimulation of α2 receptors by this compound result in increased dopamine metabolites in the corpus striatum and nucleus accumbens . These molecular and cellular effects likely contribute to this compound’s antipsychotic action .

Action Environment

It’s worth noting that the compound’s effects on dopamine metabolites and its interaction with various receptors suggest that its action could potentially be influenced by factors such as the individual’s neurochemical environment and the presence of other drugs .

Future Directions

Mafoprazine could be used as a unique aggression-inhibiting drug . It has a weaker action on the extrapyramidal system than azaperone, suggesting that the drug has substantially the same psychotropic effect as azaperone .

properties

IUPAC Name

N-[4-[3-[4-(2-fluorophenyl)piperazin-1-yl]propoxy]-3-methoxyphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O3/c1-17(27)24-18-8-9-21(22(16-18)28-2)29-15-5-10-25-11-13-26(14-12-25)20-7-4-3-6-19(20)23/h3-4,6-9,16H,5,10-15H2,1-2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOCQBYGUQPMIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OCCCN2CCN(CC2)C3=CC=CC=C3F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50230310
Record name Mafoprazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50230310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80428-29-1
Record name Mafoprazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080428291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mafoprazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50230310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MAFOPRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7UUO54C6N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1.13 g of powdery sodium hydroxide are added under nitrogen atmosphere to a solution of 5.08 g of 4-acetamido-2-methoxyphenol in 70 ml of anhydrous dimethylsulfoxide. The mixture is stirred at 50° C. for 2 hours. A solution of 6 g of 1-(3-chloro-n-propyl)-4-(2-fluorophenyl)-piperazine in 20 ml of anhydrous dimethylsulfoxide is added dropwise at 20° C. to the mixture, and said mixture is stirred at 100° C. for 1.5 hours. After cooling, the reaction mixture is poured into ice-water. The crystalline precipitates are collected by filtration, whereby a crude product is obtained. The mother liquor obtained after isolating the crude product is extracted with chloroform. The extract is washed with water, dried and then evaporated under reduced pressure to remove the solvent, whereby another crude product is obtained. Both crude products obtained above are dissolved in hot isopropyl alcohol and then treated with activated charcoal. 6.95 of 1-[3-(4-acetamido-2-methoxyphenoxy)-n-propyl]-4-(2-fluorophenyl)-piperazine are thereby obtained as colorless needles. Yield: 74%
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1.13 g
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5.08 g
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70 mL
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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